![molecular formula C18H21NO2 B12021532 4-Ethoxy-N-isopropyl-N-phenylbenzamide CAS No. 618443-29-1](/img/structure/B12021532.png)
4-Ethoxy-N-isopropyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N-isopropyl-N-phenylbenzamide is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.374 g/mol . It is known for its unique structure, which includes an ethoxy group, an isopropyl group, and a phenyl group attached to a benzamide core.
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-N-isopropyl-N-phenylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with isopropylamine and phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-Ethoxy-N-isopropyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-N-isopropyl-N-phenylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N-isopropyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-N-isopropyl-N-phenylbenzamide can be compared with other similar compounds, such as:
4-Ethoxy-N-ethyl-N-phenylbenzamide: This compound has an ethyl group instead of an isopropyl group, which may result in different chemical and biological properties.
4-Ethoxy-N-methyl-N-phenylbenzamide: The presence of a methyl group instead of an isopropyl group can affect the compound’s reactivity and interactions.
N-Ethyl-4-methoxy-N-phenylbenzamide: The methoxy group in place of the ethoxy group can lead to variations in the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
618443-29-1 |
---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-ethoxy-N-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-12-10-15(11-13-17)18(20)19(14(2)3)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3 |
InChI-Schlüssel |
NEMWLGIZSYWOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.